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Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data
for (Biphenyl-2-yloxy)-acetic acid (CAS Number: 5348-75-4). Due to the limited availability of
public experimental spectra for this specific compound, this document presents predicted
Nuclear Magnetic Resonance (NMR) data, expected characteristic Infrared (IR) absorption
frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it
outlines comprehensive, standardized experimental protocols for the acquisition of such data,
intended to guide researchers in their own analytical work.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted and expected spectroscopic and spectrometric
data for (Biphenyl-2-yloxy)-acetic acid.

Table 1: Predicted *H NMR Data

Predicted for a solution in CDCIz at 400 MHz.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

) Carboxylic acid proton
~10.5-12.0 Singlet (broad) 1H

(-COOH)

~75-7.6 Multiplet 2H Aromatic protons
~7.3-7.45 Multiplet 5H Aromatic protons
~7.0-7.1 Multiplet 2H Aromatic protons

) Methylene protons (-
4.68 Singlet 2H

O-CHz2-)

Table 2: Predicted *C NMR Data

Predicted for a solution in CDCIs3 at 100 MHz.

Chemical Shift (ppm)

Assighment

~173.0 Carboxylic acid carbon (-COOH)
~155.0 Aromatic carbon (-O-Ar)
~138.0 Aromatic carbon (quaternary)
~132.0 Aromatic carbon (quaternary)
~131.0 Aromatic carbon

~129.5 Aromatic carbon

~128.0 Aromatic carbon

~127.5 Aromatic carbon

~123.0 Aromatic carbon

~115.0 Aromatic carbon

~65.0 Methylene carbon (-O-CHz-)
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ble 3: LC) - | : |

Wavenumber (cm~?)

Intensity

Functional Group
Vibration

O-H stretch (Carboxylic acid)

3300 - 2500 Strong, Broad o
3100 - 3000 Medium C-H stretch (Aromatic)[2]
2960 - 2850 Medium C-H stretch (Aliphatic)
C=0 stretch (Carboxylic acid)
1760 - 1690 Strong
[1]
1600 - 1450 Medium to Strong C=C stretch (Aromatic rings)[3]
C-O stretch (Carboxylic acid
1320 - 1210 Strong
and Ether)[1]
1250 - 1000 Strong C-O stretch (Aryl ether)
950 - 910 Medium, Broad O-H bend (Carboxylic acid)[1]

Table 4: Expected Mass Spectrometry Fragmentation

Based on Electron lonization (EI) Mass Spectrometry.
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m/z lon Comments

228 [C1aH1203]*e Molecular ion (M+e)

183 [C12H9O]* Loss of -COOH (mass 45)[4][5]
169 [C12H9O]* Loss of -CH2COOH (mass 59)

152 [CrzHe]* Loss of H20 from the fragment
1218|"®

atm/z 170

Further fragmentation of the
115 [CoH7]* _

biphenyl core
77 [CeHs]* Phenyl cation
45 [COOH]* Carboxyl fragment[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility
and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of solid (Biphenyl-2-yloxy)-acetic acid for *H NMR and
20-50 mg for 3C NMR.[7]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.[7]

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[7]

o If required for precise chemical shift referencing, add a small amount of an internal
standard such as tetramethylsilane (TMS).[7]

e Instrument Parameters (Example for a 400 MHz Spectrometer):
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o H NMR:
» Observe frequency: 400 MHz
» Pulse width: ~10 ps (90° pulse)
= Acquisition time: 3-4 seconds
» Relaxation delay: 1-2 seconds
» Number of scans: 16-64
= Temperature: 298 K

o 13C NMR:
» Observe frequency: 100 MHz
» Pulse width: ~12 s (90° pulse)
= Acquisition time: 1-2 seconds
» Relaxation delay: 2-5 seconds
= Number of scans: 1024-4096 (or more, depending on sample concentration)

» Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

o

Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

[e]

Integrate the peaks in the *H NMR spectrum.
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Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Sample Preparation (KBr Pellet):

o Grind a few milligrams of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.[8]

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.[8]

e Instrument Parameters (FTIR):
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm
o Number of scans: 16-32

o A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile).[9]

o The solution can be introduced into the mass spectrometer via direct infusion or through a
chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography
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(GC-MS) if further separation is required.[10]

e Instrument Parameters (Example for ESI-LC-MS):

o lonization Mode: Electrospray lonization (ESI), typically in negative ion mode to
deprotonate the carboxylic acid.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
o Scan Range: m/z 50-500
o Capillary Voltage: 3-4 kV

o Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent

system.
o Data Analysis:
o Identify the molecular ion peak [M-H]~ in negative mode or [M+H]* in positive mode.

o Analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric

analyses described.
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Spectroscopic/Spectrometric Analysis Data Processing & Interpretation
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Caption: General workflow for the spectroscopic and spectrometric analysis of a solid organic
compound.
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Caption: Simplified expected fragmentation pathway of (Biphenyl-2-yloxy)-acetic acid in El-
MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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